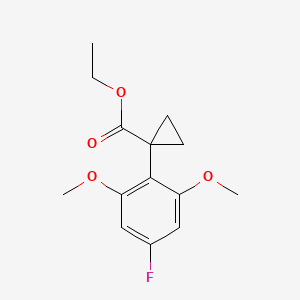

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C14H17FO4 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H17FO4/c1-4-19-13(16)14(5-6-14)12-10(17-2)7-9(15)8-11(12)18-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

JMSIUJIZCMBHHH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=C(C=C(C=C2OC)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Substitution Reactions: The phenyl ring is substituted with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula . It features a cyclopropane ring attached to a carboxylate group and a phenyl ring with fluorine and methoxy substituents, giving it unique chemical properties that make it useful in scientific research.

Scientific Research Applications

This compound is applicable in the following scientific research areas:

- Chemistry It serves as a building block in organic synthesis for creating new compounds.

- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic effects and as a lead compound in drug discovery.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: Forms carboxylic acids or ketones.

- Reduction: Converts the ester group to an alcohol.

- Substitution: Substitutes the fluorine and methoxy groups on the phenyl ring with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

- Oxidizing Agents: Potassium permanganate (), chromium trioxide ().

- Reducing Agents: Lithium aluminum hydride (), sodium borohydride ().

- Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of alcohols.

- Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

Gene Expression: Influencing gene expression to alter cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two analogs: ethyl 2,2-dimethyl-1-(o-tolyl)cyclopropane-1-carboxylate () and GS-9131 vanillate ().

Substituent Effects and Reactivity

- Fluorine vs. Methyl Groups: The fluorine atom in the target compound enhances polarity and metabolic stability compared to the methyl groups in the o-tolyl analog.

- Methoxy vs. Methyl : The methoxy groups in the target compound increase steric hindrance and hydrophilicity relative to the methyl substituents in the o-tolyl analog. Methoxy groups may also participate in hydrogen bonding, influencing solubility and crystallinity .

- Cyclopropane Ring : The strained cyclopropane ring in both the target compound and the o-tolyl analog contributes to unique conformational rigidity, which can enhance selectivity in molecular recognition processes.

Research Findings and Implications

- Pharmacological Potential: The fluorinated aromatic ring in the target compound aligns with trends in antiviral drug design (e.g., GS-9131 vanillate), where fluorine improves bioavailability and target engagement .

- Material Science : The crystallinity and stability of such compounds make them candidates for co-crystal engineering, leveraging SHELX-based structural insights .

- Quality Control : Analogous compounds like ethyl 2,2-dimethyl-1-(o-tolyl)cyclopropane-1-carboxylate are produced with >98% purity, underscoring the importance of rigorous quality control for reliable research outcomes .

Biological Activity

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C12H13FO4

- Molecular Weight : 240.23 g/mol

- IUPAC Name : this compound

- CAS Number : 1956437-23-2

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyclopropane ring and fluorinated aromatic moiety enhances its reactivity and specificity towards certain biomolecules. This compound has been investigated for its potential effects on:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : Interactions with receptors or signaling proteins that regulate cellular functions.

Biological Activity Overview

Research has demonstrated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibacterial agents.

- Antifungal Properties : The compound has shown activity against certain fungal pathogens, suggesting potential applications in treating fungal infections.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound on cancer cell lines have yielded mixed results, indicating that while it may inhibit cell proliferation in some cases, further studies are required to elucidate its efficacy and safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Activity against fungal pathogens | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Study Examples

- Antimicrobial Testing : A study conducted on the antimicrobial effects of this compound involved testing against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as a therapeutic agent in treating infections caused by these bacteria.

- Cytotoxicity in Cancer Research : In vitro studies using various cancer cell lines demonstrated that the compound could induce apoptosis at higher concentrations. However, the selectivity and mechanism behind this effect require further investigation to understand its therapeutic potential fully.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate?

- The compound can be synthesized via cyclopropanation reactions, such as the Michael addition of ethyl acetoacetate to fluorinated chalcone derivatives. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in ethanol using NaOH as a catalyst yields cyclopropane derivatives. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to improve yield and purity .

- Methodological Tip: Monitor reaction progress via TLC and purify using flash chromatography with ethyl acetate/petroleum ether gradients .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the cyclopropane ring and substituent integration (e.g., fluorine splitting patterns, methoxy group signals).

- X-ray Crystallography: Resolve crystal packing and conformational dynamics. For example, SHELX software refines disordered structures by modeling occupancy ratios (e.g., 0.684:0.316 for disordered cyclohexene rings) and calculates puckering parameters (Q, θ, φ) to distinguish envelope, screw-boat, or half-chair conformations .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-fluoro-2,6-dimethoxyphenyl group influence cyclopropane ring stability and reactivity?

- The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, potentially directing regioselectivity in cycloaddition or ring-opening reactions.

- Experimental Design: Compare reactivity with analogs lacking fluorine or methoxy groups. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve crystallographic disorder in cyclopropane-containing compounds?

- Disorder Modeling: Assign partial occupancies to overlapping atoms (e.g., 0.684:0.316 ratio in ) and apply geometric restraints during refinement in SHELXL. Validate using residual density maps .

- Case Study: In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder was resolved by refining two independent molecules with distinct conformations .

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess?

- Catalytic Asymmetric Cyclopropanation: Use chiral dirhodium catalysts (e.g., Rh(S-PTTL)) to induce stereocontrol.

- Validation: HPLC with chiral columns or NMR using chiral shift reagents to determine enantiomeric excess (e.g., 91% ee reported in ) .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

- Key Interactions: Weak C–H···O hydrogen bonds and π-π stacking between aromatic rings contribute to packing stability.

- Analysis: Generate Hirshfeld surfaces via CrystalExplorer to quantify interaction contributions. For example, observed chains along [100] via C–H···O interactions .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in diastereomer ratios reported across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.